AChE/BuChE-IN-4

Alzheimer's disease dual inhibition cholinesterase

Standard cholinesterase inhibitors introduce selectivity bias (e.g., donepezil: 188-fold AChE-selective). This confounds Alzheimer's research where both enzymes contribute. AChE/BuChE-IN-4 solves this: a balanced dual inhibitor (BuChE/AChE ratio 3.56) with confirmed oral activity and BBB permeability. • Potency: IC50 AChE 2.08 µM, BuChE 7.41 µM - ideal dynamic range for SAR optimization • Application: In vivo chronic dosing in transgenic mouse models; reference standard for medicinal chemistry programs • Supply: Research-grade, documented dual-target engagement without selectivity artifacts

Molecular Formula C17H23N5
Molecular Weight 297.4 g/mol
Cat. No. B12374022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BuChE-IN-4
Molecular FormulaC17H23N5
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC2=NC(=NC=C2)N)CC3=CC=CC=C3
InChIInChI=1S/C17H23N5/c18-17-19-9-6-16(21-17)20-12-14-7-10-22(11-8-14)13-15-4-2-1-3-5-15/h1-6,9,14H,7-8,10-13H2,(H3,18,19,20,21)
InChIKeyUOIHYBDULIXVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE/BuChE-IN-4: A Multi-Target Uracil Derivative for Dual Cholinesterase Inhibition in Neurological Research


AChE/BuChE-IN-4 (compound 4a; CAS 1997158-25-4) is a multi-target-directed ligand (MTDL) belonging to the uracil derivative class [1]. It exhibits balanced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in cholinergic neurotransmission implicated in Alzheimer's disease pathogenesis [1]. The compound demonstrates oral activity and blood-brain barrier permeability, positioning it as a research tool for investigating dual cholinesterase inhibition strategies [1].

Why AChE/BuChE-IN-4 Cannot Be Substituted with Other Cholinesterase Inhibitors in Dual-Target Research


Cholinesterase inhibitors vary dramatically in their AChE/BuChE selectivity profiles, which directly impacts their utility in Alzheimer's disease research where both enzymes play distinct and evolving roles [1]. Donepezil is highly AChE-selective (188-fold), rivastigmine is BuChE-preferring (112-fold), and galantamine shows modest AChE preference (9-fold) [2]. AChE/BuChE-IN-4 offers a fundamentally different balance (BuChE/AChE selectivity ratio of ~3.6), providing a tool to interrogate the therapeutic relevance of near-equimolar dual inhibition—a profile not available from standard clinical comparators [1]. Substituting with a more potent but highly selective compound would compromise the ability to study the contribution of balanced AChE/BuChE inhibition.

AChE/BuChE-IN-4 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Cholinesterase Inhibitors


Balanced Dual AChE/BuChE Inhibition Contrasts with Highly Selective Clinical Inhibitors

AChE/BuChE-IN-4 exhibits a near-equimolar inhibition profile with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE . In contrast, donepezil is highly AChE-selective (IC50 AChE = 0.022 µM, BuChE = 4.15 µM; 188-fold AChE selectivity) [1], while rivastigmine is strongly BuChE-preferring (IC50 AChE = 4.15 µM, BuChE = 0.037 µM; 112-fold BuChE selectivity) [1]. Galantamine displays a 9-fold AChE preference (IC50 AChE = 0.8 µM, BuChE = 7.3 µM) [1]. The balanced profile of AChE/BuChE-IN-4 (BuChE/AChE ratio = 3.56) represents a distinct pharmacological fingerprint not available from these clinical comparators [1].

Alzheimer's disease dual inhibition cholinesterase selectivity

Moderate Potency with Balanced Profile Enables Dose-Response Studies Not Possible with High-Potency Selective Inhibitors

AChE/BuChE-IN-4 exhibits micromolar potency (AChE IC50 = 2.08 µM, BuChE IC50 = 7.41 µM) , in contrast to nanomolar-range inhibitors like the highly optimized AChE/BuChE-IN-5 (IC50 AChE = 46.9 nM, BuChE = 3.5 nM) [1]. This moderate potency allows for robust dose-response experimentation over a wider concentration range without enzyme saturation at low concentrations, facilitating mechanistic studies of dual inhibition kinetics and synergism. The balanced profile (selectivity ratio 3.56) further ensures that both enzymes are engaged across the experimental dose range, unlike rivastigmine (112-fold BuChE preference) which would predominantly inhibit BuChE at low doses [2].

dose-response pharmacology MTDL Alzheimer's disease

Orally Active and Brain-Penetrant Properties Enable In Vivo Studies Not Feasible with Many Research-Grade Inhibitors

AChE/BuChE-IN-4 is reported to be orally active and blood-brain barrier (BBB) permeable . While quantitative pharmacokinetic data for this specific compound are not publicly available, these properties are confirmed by vendor technical datasheets and are consistent with the physicochemical properties of the uracil scaffold . In contrast, many research-grade dual AChE/BuChE inhibitors lack this characterization, limiting their utility to in vitro studies. For example, AChE/BuChE-IN-5 has demonstrated superior in vitro potency but its oral bioavailability and brain penetration have not been established [1]. Rivastigmine and donepezil are clinically approved and possess oral activity and BBB permeability, but their extreme selectivity profiles preclude balanced dual inhibition studies [2].

oral bioavailability BBB permeability in vivo pharmacokinetics

Optimal Research and Industrial Applications for AChE/BuChE-IN-4 Based on Quantitative Differentiation


Dual-Target Engagement Studies in Alzheimer's Disease Cellular and In Vivo Models

AChE/BuChE-IN-4 is uniquely suited for investigating the therapeutic hypothesis that balanced inhibition of both AChE and BuChE is required for optimal efficacy in Alzheimer's disease. Unlike donepezil (AChE-selective) or rivastigmine (BuChE-preferring), its near-equimolar profile (BuChE/AChE ratio 3.56) ensures both enzymes are inhibited across a broad concentration range [1]. This allows researchers to correlate dual target engagement with cognitive outcomes in transgenic mouse models without confounding selectivity artifacts.

Benchmarking Novel Dual Inhibitors in Structure-Activity Relationship (SAR) Campaigns

The moderate potency of AChE/BuChE-IN-4 (IC50 AChE 2.08 µM, BuChE 7.41 µM) makes it an ideal reference compound for medicinal chemistry optimization programs. Its balanced selectivity profile serves as a baseline against which to measure improvements in potency while maintaining the desired dual inhibition fingerprint . High-potency analogs like AChE/BuChE-IN-5 (IC50 values in low nanomolar range) may be too potent for meaningful SAR comparisons at early stages, as they already approach the assay limit of detection [2].

Pharmacological Tool for Dose-Response and Synergy Studies

The micromolar potency of AChE/BuChE-IN-4 permits robust dose-response curve generation over a wide concentration range (e.g., 0.1–100 µM), enabling accurate determination of EC50/IC50 values in cellular assays and assessment of synergistic effects with other AD-relevant targets (e.g., MAO-B, BACE-1) . Highly potent inhibitors often saturate at low concentrations, compressing the dynamic range and obscuring subtle pharmacological interactions.

In Vivo Proof-of-Concept Studies Requiring Oral Dosing

Vendor-reported oral activity and blood-brain barrier permeability of AChE/BuChE-IN-4 support its use in chronic oral dosing studies in rodent models of Alzheimer's disease . While quantitative pharmacokinetic data are not yet published, the compound's reported properties make it a practical choice for initial in vivo efficacy experiments. Alternative dual inhibitors like AChE/BuChE-IN-5 lack confirmed oral bioavailability and brain penetration data, limiting their utility to in vitro or parenteral administration [2].

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